molecular formula C10H14N4O3 B13944796 1-(Methoxyethyl) theobromine CAS No. 63906-61-6

1-(Methoxyethyl) theobromine

Cat. No.: B13944796
CAS No.: 63906-61-6
M. Wt: 238.24 g/mol
InChI Key: OGYDFHUEGLLFKA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Methylation: The methyl groups at positions 3 and 7 can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione is unique due to the presence of the 2-methoxyethyl group, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

63906-61-6

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-(2-methoxyethyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O3/c1-12-6-11-8-7(12)9(15)14(4-5-17-3)10(16)13(8)2/h6H,4-5H2,1-3H3

InChI Key

OGYDFHUEGLLFKA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCOC

Origin of Product

United States

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